2-(4-Bromo-1H-pyrazol-1-yl)-N'-((5-fluorothiophen-2-yl)methylene)propanehydrazide
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Overview
Description
2-(4-BROMO-1H-PYRAZOL-1-YL)-N’~1~-[(5-FLUORO-2-THIENYL)METHYLENE]PROPANOHYDRAZIDE is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a thienyl group substituted with a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-1H-PYRAZOL-1-YL)-N’~1~-[(5-FLUORO-2-THIENYL)METHYLENE]PROPANOHYDRAZIDE typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by bromination to introduce the bromine atom at the 4-position of the pyrazole ring.
Synthesis of the Thienyl Aldehyde: The 5-fluoro-2-thienyl group is introduced via a formylation reaction, typically using Vilsmeier-Haack conditions.
Condensation Reaction: The final step involves the condensation of the brominated pyrazole with the thienyl aldehyde in the presence of a hydrazide to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, which can be catalyzed by various oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group in the hydrazide moiety, potentially converting it to an amine.
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and organometallic reagents.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, 2-(4-BROMO-1H-PYRAZOL-1-YL)-N’~1~-[(5-FLUORO-2-THIENYL)METHYLENE]PROPANOHYDRAZIDE may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. The presence of the pyrazole and thienyl groups suggests it might exhibit anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the bromine and fluorine atoms which can influence the electronic characteristics of the molecule.
Mechanism of Action
The mechanism of action of 2-(4-BROMO-1H-PYRAZOL-1-YL)-N’~1~-[(5-FLUORO-2-THIENYL)METHYLENE]PROPANOHYDRAZIDE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The pyrazole ring could participate in hydrogen bonding or π-π stacking interactions, while the bromine and fluorine atoms could influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-1H-pyrazol-1-yl)-N’~1~-[(5-fluoro-2-thienyl)methylene]propanohydrazide
- 2-(4-Methyl-1H-pyrazol-1-yl)-N’~1~-[(5-fluoro-2-thienyl)methylene]propanohydrazide
Uniqueness
Compared to similar compounds, 2-(4-BROMO-1H-PYRAZOL-1-YL)-N’~1~-[(5-FLUORO-2-THIENYL)METHYLENE]PROPANOHYDRAZIDE is unique due to the presence of the bromine atom, which can significantly alter its reactivity and interaction with biological targets. The combination of the pyrazole and thienyl groups also provides a distinctive electronic structure that can be exploited in various applications.
This detailed overview should provide a comprehensive understanding of 2-(4-BROMO-1H-PYRAZOL-1-YL)-N’~1~-[(5-FLUORO-2-THIENYL)METHYLENE]PROPANOHYDRAZIDE, its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C11H10BrFN4OS |
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Molecular Weight |
345.19 g/mol |
IUPAC Name |
2-(4-bromopyrazol-1-yl)-N-[(E)-(5-fluorothiophen-2-yl)methylideneamino]propanamide |
InChI |
InChI=1S/C11H10BrFN4OS/c1-7(17-6-8(12)4-15-17)11(18)16-14-5-9-2-3-10(13)19-9/h2-7H,1H3,(H,16,18)/b14-5+ |
InChI Key |
CKYUNNVFNCVAKT-LHHJGKSTSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=C(S1)F)N2C=C(C=N2)Br |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=C(S1)F)N2C=C(C=N2)Br |
Origin of Product |
United States |
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